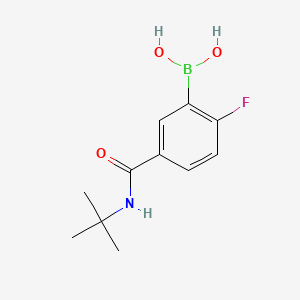
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
“(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874289-51-7 . It has a molecular weight of 239.05 and its IUPAC name is 5-[(tert-butylamino)carbonyl]-2-fluorophenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .Chemical Reactions Analysis
Boronic acids, including “(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which is then coupled with an electrophilic organic halide .
Sensing Applications
Boronic acids, including N-t-Butyl 3-borono-4-fluorobenzamide , have unique interactions with diols and Lewis bases like fluoride or cyanide anions. These interactions are exploited in sensing applications for the detection of sugars, glycated proteins, and other diol-containing biomolecules in homogeneous assays or heterogeneous detection systems .
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with cis-diols makes it a useful tool for biological labelling and protein manipulation. It can be used to modify proteins or to label cells with fluorescent tags for imaging and diagnostic purposes .
Therapeutic Development
Boronic acids are being explored for their potential in therapeutic development. Their interaction with various biological molecules can lead to the creation of new drugs, particularly those targeting enzymatic pathways or metabolic processes involving diols .
Separation Technologies
In analytical chemistry, (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can be used in separation technologies such as chromatography. It can help in the separation of complex mixtures by selectively binding to compounds containing diol groups .
Material Science
This boronic acid derivative can be incorporated into polymers or other materials to impart specific chemical functionalities. For example, it can be used in the development of responsive materials that can release insulin in response to glucose levels, aiding in diabetes management .
Safety And Hazards
properties
IUPAC Name |
[5-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGPXWRHLBCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660199 | |
| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid | |
CAS RN |
874289-51-7 | |
| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)
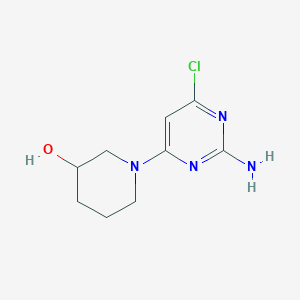

![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
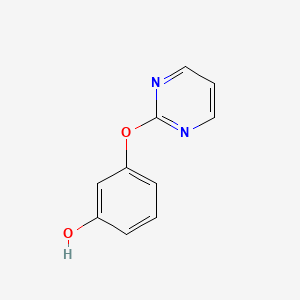

![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
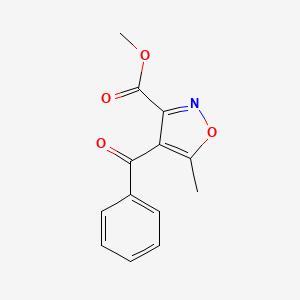

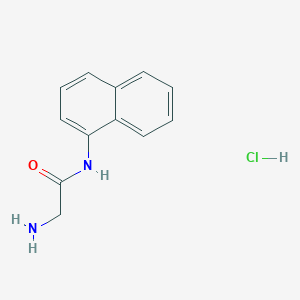
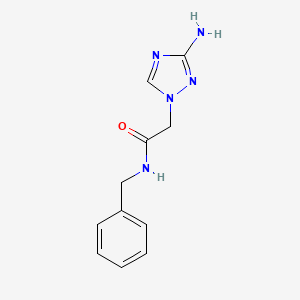

![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)